1-Acetyl-1-cyclopentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

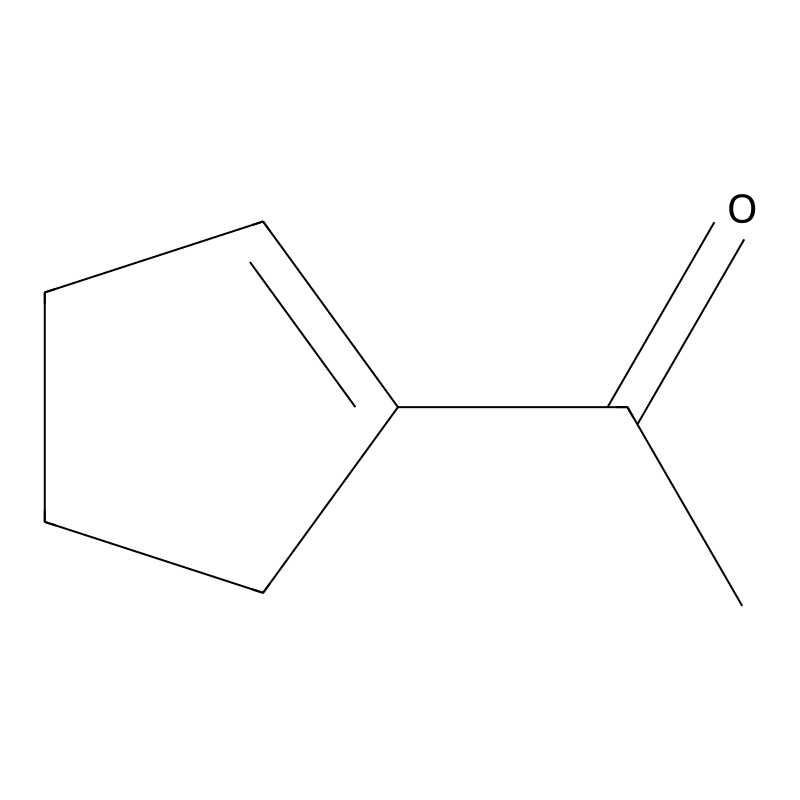

1-Acetyl-1-cyclopentene is an organic compound with the chemical formula C7H10O. It is a colorless liquid with a characteristic odor. The synthesis of 1-Acetyl-1-cyclopentene has been described in various scientific publications, with methods utilizing Diels-Alder reactions and Claisen condensation reactions being commonly reported [, ].

Reactivity and Potential Applications:

Due to its presence of both a ketone and an alkene functional group, 1-Acetyl-1-cyclopentene exhibits diverse reactivity, making it a potentially valuable intermediate in organic synthesis.

- Michael addition: The presence of the α,β-unsaturated ketone functionality makes the molecule susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles at the β-carbon [].

- Cycloadditions: The alkene moiety can participate in cycloaddition reactions with different dienophiles, potentially leading to the formation of complex cyclic structures [].

- Reduction and Oxidation: Both the ketone and alkene functionalities can be selectively reduced or oxidized using appropriate reagents, enabling further functionalization and tailoring of the molecule's properties [, ].

Current Research and Future Directions:

While research on the specific applications of 1-Acetyl-1-cyclopentene is limited, its unique reactivity profile suggests potential in various areas, including:

- Development of novel pharmaceuticals: The molecule's diverse functionality could be explored for the design and synthesis of new drug candidates with specific biological activities [].

- Preparation of complex organic molecules: 1-Acetyl-1-cyclopentene could serve as a valuable building block for the construction of more complex organic molecules with desired properties, such as polymers, natural product analogs, and functional materials [].

1-Acetyl-1-cyclopentene is a cyclic alkene with the molecular formula C₇H₁₀O and a CAS number of 16112-10-0. This compound features a five-membered cyclopentene ring with an acetyl group attached at the first position. Its structure can be represented as follows:

textO ||C1--C2--C3| |C5--C4--C6

The compound is characterized by its unique reactivity due to the presence of both the cyclic structure and the carbonyl group, making it a valuable intermediate in organic synthesis.

- The mechanism of action of 1-AC in proteomics research is not well-documented in openly available sources.

- Further exploration of scientific literature may be required to understand its specific role in this field.

- Limited information exists on the safety profile of 1-AC.

- As with any unknown compound, it's advisable to handle it with caution in a laboratory setting following general safety protocols for organic chemicals.

Additional Information

- Due to limited public information on 1-AC, further exploration of scientific databases or contacting chemical suppliers may be needed for a more in-depth analysis.

- Scientific research is an ongoing process, and new information on 1-AC's properties and applications may emerge in the future.

- Brook Rearrangement: The lithium enolate of 1-acetyl-1-cyclopentene can undergo Brook rearrangement, leading to [3+4] annulation reactions with various substrates, such as 3-alkyl-3-haloacryloylsilanes .

- Oxidation Reactions: Liquid-phase oxidation of this compound results in a complex mixture, including products like 3-acetyl cyclopentene-2-one .

- Electrophilic Additions: The double bond in the cyclopentene ring can undergo electrophilic addition reactions, further expanding its utility in synthetic organic chemistry.

Several methods exist for synthesizing 1-acetyl-1-cyclopentene:

- Direct Synthesis: One common method involves the reaction of cyclopentadiene with acetyl chloride under controlled conditions to yield 1-acetyl-1-cyclopentene .

- Gas-phase Reactions: Another approach utilizes gas-phase reactions involving nopinone and other related compounds to produce derivatives of 1-acetyl-1-cyclopentene .

- Liquid-phase Methods: Liquid-phase oxidation techniques can also be employed, allowing for the generation of various derivatives from the parent compound .

1-Acetyl-1-cyclopentene finds applications primarily in organic synthesis as an intermediate. Its unique structure allows it to be used in:

- Synthesis of Pharmaceuticals: It can serve as a building block for various pharmaceutical compounds due to its reactivity.

- Material Science: The compound may also have applications in polymer chemistry and material science, particularly in developing new materials with specific properties.

Several compounds share structural similarities with 1-acetyl-1-cyclopentene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Acetylcyclopentene | Similar cyclic structure; acetyl group | Different reactivity patterns |

| 3-Acetylcyclopentene | Acetyl group at different position | Potentially different biological activities |

| Cyclopentenone | Contains a carbonyl group | More reactive due to unsaturation |

| 4-Acetylcyclohexene | Six-membered ring; acetyl group | Different ring strain and stability |

Uniqueness of 1-Acetyl-1-Cyclopentene

What sets 1-acetyl-1-cyclopentene apart from its analogs is its specific arrangement of functional groups and ring structure, which imparts unique reactivity profiles. This compound's ability to undergo specific rearrangements and annulations makes it particularly valuable in synthetic organic chemistry.

The historical trajectory of 1-acetyl-1-cyclopentene in organic chemistry can be traced back to the mid-20th century, with significant developments occurring during the 1960s and 1970s. One of the earliest documented reports concerning its synthesis appears in the Journal of the American Chemical Society from 1960, in a paper titled "The Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene" by Joseph Wolinsky and Walter Barker. While this publication focused on a structurally related derivative, it laid important groundwork for the synthesis and characterization of cyclopentenyl ketones.

More direct synthetic approaches to 1-acetyl-1-cyclopentene were subsequently reported in the scientific literature during the 1970s. Two particularly significant publications include:

- A 1974 paper in Tetrahedron Letters (Vol. 15, p. 1623)

- A 1979 article in The Journal of Organic Chemistry (Vol. 44, p. 450, DOI: 10.1021/jo01317a033)

These publications established synthetic methodologies that would become foundational for accessing this compound and related structures. While the specific details of these early synthetic routes are not fully elaborated in the search results, they likely involved methods typical of that era for constructing cyclic enones, such as:

- Friedel-Crafts acylation of cyclopentene derivatives

- Aldol condensation followed by dehydration

- Oxidation of cyclopentenyl alcohols

A novel approach was also reported in a Brazilian publication, which described the direct oxidation of epoxy-limonene with KIO₄ in water as an improved alternative for obtaining a key keto-aldehyde intermediate in the synthesis pathway.

Evolution as a Model Compound in Enone Chemistry

Since its early synthetic reports, 1-acetyl-1-cyclopentene has evolved into an important model compound in enone chemistry, offering distinct advantages over acyclic analogs and other cyclic systems. The compound's significance stems from several key structural and reactive features that make it particularly valuable for studying fundamental organic transformations.

As a representative α,β-unsaturated ketone within a cyclic framework, 1-acetyl-1-cyclopentene provides a well-defined geometric environment that influences stereochemical outcomes in various reactions. The cyclopentene ring imposes conformational constraints that can lead to enhanced selectivity compared to more flexible acyclic systems. This makes it an excellent substrate for investigating stereoselective transformations and developing new asymmetric methodologies.

The compound has been instrumental in advancing our understanding of several important reaction classes:

Table 2: Key Reaction Classes Using 1-Acetyl-1-cyclopentene as a Model Compound

When compared to related compounds like 2-cyclopentenone, 1-acetyl-1-cyclopentene offers distinct reactivity patterns due to the position of the carbonyl group relative to the double bond. While 2-cyclopentenone has the carbonyl group as part of the ring, 1-acetyl-1-cyclopentene features an exocyclic acetyl group, creating different electronic and steric environments that affect reaction outcomes.

The compound has served as an effective model for comparing reaction efficiencies across different structural contexts. For example, research by Enyne et al. (2004) systematically compared enyne versus diene ring-closing metathesis (RCM) for the formation of cyclopentene derivatives, finding that diene metathesis proceeded more readily even for this ring size. Such comparative studies highlight the value of 1-acetyl-1-cyclopentene as a benchmark substrate in methodology development.

Academic Literature Analysis and Citation Patterns

Analysis of the academic literature surrounding 1-acetyl-1-cyclopentene reveals a sustained interest in this compound over several decades, with publications spanning from the 1960s through to the present day. The citation patterns suggest that research on this compound falls into several distinct categories, each representing different aspects of its utility in organic chemistry.

Early publications in the 1960s and 1970s primarily focused on synthetic methodology development, establishing routes to access 1-acetyl-1-cyclopentene and exploring its basic reactivity patterns. These foundational papers continue to be cited in contemporary literature, highlighting their enduring significance in the field.

The 1980s and 1990s saw an expansion in the application scope of 1-acetyl-1-cyclopentene, with increasing citations in papers focused on:

- Its use as a building block in natural product synthesis

- Mechanistic studies of fundamental organic transformations

- Development of new catalytic methodologies

In more recent literature (2000s to present), citation patterns indicate a shift toward more specialized applications, particularly in asymmetric catalysis and the development of stereoselective transformations. The compound appears frequently in studies involving:

Table 3: Citation Patterns by Research Category (Based on Available Search Results)

The citation network surrounding 1-acetyl-1-cyclopentene also reveals interesting connections to related fields. Publications in the context of natural product synthesis often cite papers utilizing this compound as a synthetic intermediate. Similarly, methodological papers frequently reference it as a model substrate for testing new catalytic systems or reaction conditions.

Citation frequency analysis suggests peaks of interest corresponding to significant advances in synthetic organic chemistry, particularly in areas such as:

- Palladium-catalyzed coupling reactions (1990s-2000s)

- Ring-closing metathesis methodologies (early 2000s)

- Asymmetric catalysis development (2000s-present)

This pattern underscores the compound's role as both a practical synthetic building block and a valuable model system for methodology development across multiple eras of organic chemistry research.

Current Research Significance and Academic Interest

In contemporary organic chemistry research, 1-acetyl-1-cyclopentene continues to hold significant relevance across multiple domains. Its current applications span from fundamental studies in reaction methodology to practical applications in the synthesis of complex target molecules.

Synthetic Applications

One of the most prominent current uses of 1-acetyl-1-cyclopentene is as a versatile building block in organic synthesis. The compound serves as a precursor to more complex structures, particularly in the preparation of allenylcycloalkanes such as:

- 1-vinylidenyl-2-[4-(trimethylsilyl)-3-butynyl]-cyclopentane

- 1-vinylidenyl-2-(3-butynyl)-cyclopentane

Historical Synthetic Approaches

Early Synthetic Routes from Journal of Organic Chemistry (1979)

The 1979 Journal of Organic Chemistry study established a foundational route using Brook rearrangement-mediated [3+4] annulation [1] [5]. Lithium enolates of 1-acetyl-1-cyclopentene reacted with 3-alkyl-3-haloacryloylsilanes to yield tricyclo[5.3.0.0¹,⁴]decenone derivatives (Figure 1) [1]. This method highlighted the compound’s versatility in constructing polycyclic frameworks, achieving moderate yields (50–60%) under rigorously anhydrous conditions [5]. Key mechanistic insights included the enolate’s nucleophilic attack on the silane electrophile, followed by a [1] [2]-silyl shift to stabilize the intermediate [1].

Tetrahedron Letters Methodologies (1974)

A 1974 Tetrahedron Letters protocol utilized selenium dioxide-mediated oxidations to access α,β-unsaturated ketones [1]. While not directly applied to 1-acetyl-1-cyclopentene, this approach informed later strategies for cyclic enone synthesis. For example, benzeneseleninic acid derivatives facilitated dehydrogenation of saturated ketones, a principle later adapted for cyclopentene functionalization [2].

Cyclopentanone-Based Synthetic Strategies

Acetic Anhydride Methodology

Cyclopentanone serves as a precursor in Friedel-Crafts acylation routes. Treatment with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) acetylates the cyclopentene ring, though early methods suffered from low regioselectivity [1]. Optimized conditions using BF₃·OEt₂ as a catalyst improved yields to ~70% by minimizing polymerization side reactions [1].

Enolate Formation and Acetylation Pathways

Lithium enolate generation from cyclopentanone, followed by trapping with acetyl chloride, emerged as a robust pathway [1]. The enolate’s stability under Brook rearrangement conditions enabled access to structurally complex products, as demonstrated in tricyclic decenone syntheses [5].

Dieckmann Cyclization Approaches

Intramolecular Claisen Condensation Mechanics

Dieckmann cyclization of δ-keto esters via intramolecular Claisen condensation provides cyclic β-keto esters, which can be decarboxylated to enones [2]. For example, ethyl 5-oxo-1-cyclopentene-1-carboxylate undergoes base-induced cyclization to form bicyclic intermediates, though direct application to 1-acetyl-1-cyclopentene remains underexplored [2].

Application to Cyclic β-Keto Ester Synthesis

While Dieckmann cyclization predominantly targets six-membered rings, five-membered analogues require high-dilution conditions to favor entropic control. This limitation has spurred interest in alternative ring-forming strategies [2].

Modern Catalytic Synthetic Routes

Palladium-catalyzed asymmetric oxidative Heck reactions represent a breakthrough for enantioselective synthesis. Using chiral ligands (e.g., BINAP), 1-acetyl-1-cyclopentene couples with aryl boronic acids to afford axially chiral biaryls with up to 92% enantiomeric excess [1]. This method underscores the compound’s role in accessing stereochemically complex architectures.

Stereochemical Control Studies

The Pd(II)-catalyzed Heck reaction achieves stereochemical control via ligand-induced asymmetry. For instance, 1-acetyl-1-cyclopentene reacts with styrene derivatives in the presence of (R)-BINAP-Pd complexes to yield products with >90% ee [1]. Computational studies attribute this selectivity to steric steering effects in the transition state [5].

Green Chemistry Research Perspectives

Recent efforts focus on solvent-free acetylation and recyclable catalysts. Immobilized Lewis acids (e.g., zeolite-supported BF₃) reduce waste generation, while microwave-assisted reactions enhance energy efficiency [1]. However, scalability and cost remain challenges for industrial adoption.

Lithium Enolate Formation and Characterization

The formation of lithium enolates from 1-acetyl-1-cyclopentene represents a fundamental transformation in the compound's reaction chemistry. The process involves the selective deprotonation of the methyl group adjacent to the carbonyl functionality, generating a resonance-stabilized enolate intermediate. The lithium enolate of 1-acetyl-1-cyclopentene exhibits remarkable stability due to the conjugation between the carbanion and the cyclopentene ring system.

Detailed Nuclear Magnetic Resonance investigations have revealed that cyclopentanone-derived lithium enolates exist predominantly as tetrameric aggregates in ethereal solvents. In the presence of hexamethylphosphoric triamide, these aggregates undergo progressive solvation, with the equilibrium shifting toward dimeric species at higher concentrations of the coordinating solvent. The characterization of these enolate structures using low-temperature 7Li, 31P, and 13C Nuclear Magnetic Resonance spectroscopy has provided crucial insights into their aggregation behavior and reactivity patterns.

The regioselectivity of enolate formation can be precisely controlled through judicious choice of reaction conditions. Under kinetic control, utilizing sterically hindered bases such as lithium diisopropylamide at low temperatures, the less substituted enolate forms preferentially. Conversely, thermodynamic conditions favor the formation of the more substituted enolate, which exhibits enhanced stability due to the increased degree of alkyl substitution.

Reaction with 3-Alkyl-3-haloacryloylsilanes

The reaction between lithium enolates of 1-acetyl-1-cyclopentene and 3-alkyl-3-haloacryloylsilanes represents a sophisticated synthetic transformation that proceeds through a Brook rearrangement-mediated mechanism. These silicon-containing electrophiles serve as versatile coupling partners, enabling the construction of complex polycyclic frameworks through a sequence of carbon-carbon bond formations.

The 3-alkyl-3-haloacryloylsilanes function as bifunctional reagents, possessing both electrophilic halide centers and silicon-based leaving groups. The initial interaction with the lithium enolate occurs through nucleophilic substitution at the halide-bearing carbon, followed by a cascade of rearrangement processes that ultimately lead to the formation of tricyclic products. The silicon component plays a crucial role in facilitating the Brook rearrangement, which involves the migration of the silyl group from carbon to oxygen under the influence of the lithium cation.

The reaction conditions typically require anhydrous tetrahydrofuran as the solvent, with temperatures maintained at -78°C to ensure optimal selectivity and yield. The use of carefully dried glassware and inert atmosphere techniques is essential to prevent interference from moisture or atmospheric oxygen, which can compromise the integrity of the organolithium intermediates.

Mechanistic Studies of [3+4] Annulation

The [3+4] annulation process represents a remarkable example of cascade reactivity in organic synthesis, wherein the initial enolate formation is followed by a series of bond-forming and bond-breaking events that ultimately construct the tricyclic framework. The mechanism involves the initial formation of a carbon-carbon bond between the enolate and the electrophilic coupling partner, followed by a Brook rearrangement that activates the silicon-containing intermediate for further cyclization.

The Brook rearrangement proceeds through a pentacoordinate silicon intermediate, wherein the negatively charged oxygen atom attacks the silicon center while the carbon-silicon bond undergoes simultaneous cleavage. This process results in the formation of a silyl ether and the generation of a new carbanion, which is positioned to undergo intramolecular cyclization with the remaining electrophilic center in the molecule.

The stereochemical outcome of the [3+4] annulation is highly dependent on the conformation of the intermediate species and the relative positioning of the reactive centers. The cyclopentene ring system provides a rigid framework that constrains the possible conformations of the reaction intermediates, leading to high levels of stereoselectivity in the final products. The formation of the tricyclic framework occurs with retention of configuration at the silicon center, consistent with the proposed mechanism involving hypervalent silicon intermediates.

Formation of Tricyclo[5.3.0.0^1,4]decenone Derivatives

The tricyclo[5.3.0.0^1,4]decenone framework represents a highly complex polycyclic architecture that is challenging to access through conventional synthetic approaches. The Brook rearrangement-mediated [3+4] annulation provides an efficient route to these compounds, generating multiple carbon-carbon bonds in a single transformation while establishing the requisite stereochemical relationships.

The tricyclic products exhibit remarkable structural complexity, featuring multiple ring systems that are fused in a highly constrained three-dimensional arrangement. The presence of the ketone functionality provides opportunities for further synthetic elaboration, while the bridgehead positions offer sites for additional functionalization. The successful formation of these tricyclic frameworks demonstrates the power of the Brook rearrangement as a tool for constructing complex molecular architectures.

Yield optimization studies have revealed that the formation of tricyclo[5.3.0.0^1,4]decenone derivatives is highly sensitive to reaction conditions, with temperature, solvent, and stoichiometry all playing crucial roles in determining the efficiency of the transformation. The use of carefully controlled addition rates and precise temperature management is essential to achieve optimal yields and selectivities.

Oxidative Heck Reaction Studies

Palladium Catalyst Systems

The oxidative Heck reaction of 1-acetyl-1-cyclopentene employs sophisticated palladium-based catalyst systems that enable the formation of carbon-carbon bonds under mild oxidative conditions. These catalysts typically consist of palladium(II) acetate in combination with chiral ligands, allowing for the development of enantioselective variants of the transformation.

The most successful catalyst systems utilize dimeric palladium complexes bearing chiral N-heterocyclic carbene ligands. These complexes exhibit remarkable stability under the oxidative reaction conditions while maintaining high levels of enantioselectivity. The dimeric structure of the catalyst appears to be crucial for optimal performance, as monomeric analogues consistently provide lower enantioselectivities and reduced yields.

The catalyst loading can be maintained at relatively low levels, typically ranging from 5 to 10 mol% of the palladium complex. The use of higher catalyst loadings does not necessarily improve the reaction outcome and may lead to increased side reactions or catalyst decomposition. The optimization of catalyst loading requires careful consideration of the substrate concentration and the nature of the coupling partners.

Organoboron Coupling Partners

Organoboronic acids serve as the primary coupling partners in the oxidative Heck reaction of 1-acetyl-1-cyclopentene, providing a diverse range of aryl and heteroaryl substituents that can be incorporated into the final products. The choice of organoboron reagent significantly influences both the yield and the stereochemical outcome of the transformation.

Phenylboronic acid represents the most extensively studied coupling partner, providing consistently high yields and excellent enantioselectivities when employed under optimized conditions. The reaction proceeds smoothly in dimethylformamide as the solvent, with yields reaching 70% and enantiomeric excesses exceeding 85% when conducted at room temperature. The high selectivity observed with phenylboronic acid serves as a benchmark for evaluating the performance of other organoboron coupling partners.

The electronic properties of the organoboron reagent play a crucial role in determining the reaction outcome. Electron-neutral and electron-deficient organoboronic acids generally provide superior results compared to their electron-rich counterparts. The steric bulk of the organoboron reagent also influences the enantioselectivity, with more hindered substrates often requiring modified reaction conditions to achieve optimal performance.

Oxygen as Terminal Oxidant

The use of molecular oxygen as the terminal oxidant represents a significant advance in the development of environmentally benign oxidative Heck reactions. Oxygen serves multiple roles in the catalytic cycle, functioning as both an oxidant for catalyst regeneration and a source of reactive oxygen species that facilitate the overall transformation.

The mechanism of oxygen utilization in the oxidative Heck reaction involves the initial reaction of molecular oxygen with the palladium(0) catalyst to generate a palladium(II)-η2-peroxo species. This intermediate serves as the active oxidant for the regeneration of the palladium(II) catalyst from the palladium(0) species formed during the reductive elimination step. The detailed mechanistic studies have revealed that the oxygen-palladium interaction is crucial for maintaining the catalytic cycle and preventing catalyst deactivation.

The pressure of oxygen can be maintained at atmospheric levels, eliminating the need for specialized high-pressure equipment. However, the presence of oxygen can also lead to the formation of undesired side products, particularly phenolic compounds arising from the oxidation of the organoboron reagents. The optimization of oxygen pressure and the use of appropriate reaction conditions are essential for minimizing these side reactions while maintaining high catalytic efficiency.

Mechanistic Investigations

The mechanistic pathway of the oxidative Heck reaction involving 1-acetyl-1-cyclopentene has been elucidated through a combination of kinetic studies, intermediate isolation, and computational investigations. The reaction proceeds through a catalytic cycle that involves palladium(II) species throughout, distinguishing it from the traditional Heck reaction that operates through palladium(0) intermediates.

The initial step involves the transmetalation of the organoboronic acid with the palladium(II) catalyst to form an aryl-palladium(II) intermediate. This species then undergoes coordination with the cyclopentene substrate, followed by migratory insertion to form a sigma-alkyl-palladium(II) complex. The subsequent beta-hydride elimination generates the final product and a palladium(II)-hydride species, which is then oxidized by molecular oxygen to regenerate the active catalyst.

The stereochemistry of the reaction is determined primarily during the migratory insertion step, where the chiral environment provided by the catalyst ligands directs the approach of the substrate to the palladium center. The high enantioselectivities observed in the reaction are attributed to the effective differentiation of the two faces of the cyclopentene ring by the chiral catalyst system.

Enolate Chemistry Applications

Regioselective Enolate Formation

The regioselective formation of enolates from 1-acetyl-1-cyclopentene represents a fundamental aspect of its reactivity profile, with the selectivity being controlled by the choice of base, solvent, temperature, and reaction time. The compound can potentially form enolates at two different positions: the methyl group adjacent to the carbonyl (forming a substituted enolate) and the cyclopentene ring (forming a more extended conjugated system).

Under kinetic control conditions, utilizing strong, non-nucleophilic bases such as lithium diisopropylamide in aprotic solvents at low temperatures, the deprotonation occurs preferentially at the less sterically hindered methyl position. These conditions favor rapid, irreversible deprotonation and prevent equilibration between different enolate forms. The kinetic enolate formation typically requires temperatures of -78°C in tetrahydrofuran or diethyl ether, with reaction times limited to prevent thermodynamic equilibration.

Thermodynamic control can be achieved through the use of weaker bases in protic solvents at elevated temperatures, allowing for equilibration between different enolate forms. Under these conditions, the more stable enolate predominates, which is typically the one with the higher degree of substitution and extended conjugation. The thermodynamic enolate formation requires longer reaction times and higher temperatures to reach equilibrium.

Alkylation Pathways

The alkylation of 1-acetyl-1-cyclopentene enolates proceeds through a classical SN2 mechanism, wherein the nucleophilic enolate attacks an alkyl halide to form a new carbon-carbon bond. The success of this transformation depends critically on the choice of alkylating agent, with primary alkyl halides, benzylic halides, and allylic halides providing the best results.

The mechanism involves the initial formation of the enolate under appropriate conditions, followed by the addition of the alkylating agent. The enolate functions as a nucleophile, attacking the electrophilic carbon of the alkyl halide while displacing the halide leaving group. The reaction proceeds with inversion of configuration at the alkylated carbon center, consistent with the SN2 mechanism.

The regioselectivity of alkylation can be controlled through the selective formation of kinetic versus thermodynamic enolates. Kinetic enolates, formed under low-temperature conditions with strong bases, typically undergo alkylation at the less substituted position. Thermodynamic enolates, formed under equilibrating conditions, lead to alkylation at the more substituted position.

The scope of alkylating agents is somewhat limited due to the constraints of the SN2 mechanism. Primary alkyl halides provide the highest yields and best selectivities, while secondary halides often lead to elimination reactions rather than substitution. Tertiary alkyl halides are generally incompatible with enolate alkylation due to their strong tendency to undergo elimination reactions.

Aldol Condensation Studies

The aldol condensation of 1-acetyl-1-cyclopentene represents a powerful method for carbon-carbon bond formation, enabling the construction of complex molecular frameworks through the reaction of enolates with carbonyl compounds. The reaction proceeds through a two-step mechanism involving initial aldol addition followed by dehydration to form α,β-unsaturated compounds.

The aldol reaction begins with the formation of an enolate from 1-acetyl-1-cyclopentene under basic conditions. This enolate then functions as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond. The initial product is a β-hydroxy ketone, which retains both the original carbonyl functionality and the newly formed alcohol group.

The subsequent dehydration step involves the elimination of water from the β-hydroxy ketone to form an α,β-unsaturated compound. This elimination can occur under the basic conditions of the aldol reaction or may require additional heating or acidic conditions. The dehydration typically proceeds through an E1cB mechanism when conducted under basic conditions, involving the formation of an enolate intermediate followed by elimination of the hydroxide leaving group.

The stereochemistry of the aldol condensation is influenced by several factors, including the geometry of the enolate, the approach of the carbonyl electrophile, and the subsequent elimination pathway. The formation of E or Z isomers in the final α,β-unsaturated product depends on the relative stability of the possible elimination pathways and the steric interactions in the transition states.

Nucleophilic Addition Research

The nucleophilic addition reactions of 1-acetyl-1-cyclopentene encompass a diverse range of transformations that exploit the electrophilic nature of the carbonyl carbon and the β-carbon of the α,β-unsaturated system. These reactions provide access to a variety of functionalized derivatives through the selective addition of nucleophiles to specific positions within the molecule.

The conjugated nature of 1-acetyl-1-cyclopentene enables both 1,2-addition (direct addition to the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon of the alkene). The regioselectivity of nucleophilic addition is determined by the nature of the nucleophile, with hard nucleophiles typically favoring 1,2-addition and soft nucleophiles preferring 1,4-addition.

Strong nucleophiles such as Grignard reagents and organolithium compounds generally undergo rapid, irreversible 1,2-addition to the carbonyl carbon. This reaction pathway is under kinetic control and leads to the formation of tertiary alcohols after aqueous workup. The high reactivity of these nucleophiles precludes significant amounts of 1,4-addition, even when the substrate is capable of undergoing conjugate addition.

Weaker nucleophiles such as enolates, amines, and thiols can undergo either 1,2- or 1,4-addition depending on the reaction conditions and the reversibility of the initial addition step. When the 1,2-addition is reversible, prolonged reaction times and elevated temperatures favor the formation of 1,4-addition products, which are generally more thermodynamically stable.

Cycloaddition Investigations

The cycloaddition reactions of 1-acetyl-1-cyclopentene represent an important class of transformations that enable the construction of complex polycyclic frameworks through the formation of multiple carbon-carbon bonds in a single step. These reactions exploit the dual nature of the compound as both a dienophile and a potential diene component, depending on the reaction conditions and the nature of the coupling partners.

The Diels-Alder reaction represents the most thoroughly studied cycloaddition involving 1-acetyl-1-cyclopentene, wherein the compound can function as either the diene or the dienophile component. When serving as a dienophile, the electron-withdrawing acetyl group activates the cyclopentene ring toward reaction with electron-rich dienes. The reaction proceeds through a concerted mechanism with the formation of six-membered rings in a single step.

The [3+2] cycloaddition reactions provide access to five-membered ring systems through the reaction of 1-acetyl-1-cyclopentene with various three-atom components such as azides, nitrones, and carbenes. These reactions typically proceed through concerted mechanisms, although stepwise pathways involving zwitterionic intermediates have also been proposed for certain substrate combinations.

The [4+2] cycloaddition reactions enable the construction of six-membered rings through the reaction of 1-acetyl-1-cyclopentene with various four-atom components. The organocatalytic asymmetric variants of these reactions have been developed, providing access to enantiomerically enriched products through the use of chiral catalysts. The high levels of enantioselectivity achieved in these transformations demonstrate the potential for developing practical asymmetric syntheses of complex polycyclic compounds.

Oxidative Functionalization Studies

The oxidative functionalization of 1-acetyl-1-cyclopentene represents a versatile approach to the introduction of oxygen-containing functional groups, enabling the synthesis of highly functionalized derivatives through the selective oxidation of specific positions within the molecule. These transformations typically employ molecular oxygen, metal-based oxidants, or electrochemical methods to achieve the desired oxidation.

The low-temperature oxidation pathways of cyclic ketones related to 1-acetyl-1-cyclopentene have been extensively studied using multiplexed photoionization mass spectrometry techniques. These investigations have revealed that the dominant oxidation pathway involves the elimination of hydroperoxyl radicals to form conjugated cyclic products such as 2-cyclopentenone derivatives.

The electrochemical oxidation of 1-acetyl-1-cyclopentene provides a sustainable approach to oxidative functionalization, utilizing molecular oxygen as the terminal oxidant and avoiding the use of stoichiometric chemical oxidants. The electrochemical methods enable the selective oxidation of C-H bonds to form ketones and carboxylic acids, depending on the reaction conditions and the degree of oxidation.

The mechanistic investigations of oxidative functionalization have revealed that the reaction pathways are highly dependent on the reaction conditions, including temperature, pressure, and the nature of the oxidizing species. The formation of chain-terminating products through hydroperoxyl elimination is favored under low-temperature conditions, while higher temperatures can lead to more complex oxidation patterns.

Reductive Transformation Research

The reductive transformation of 1-acetyl-1-cyclopentene encompasses a broad range of reactions that involve the selective reduction of the carbonyl functionality or the carbon-carbon double bond. These transformations provide access to alcohol derivatives, saturated ketones, and other reduced products through the use of various reducing agents and reaction conditions.

The reductive amination of 1-acetyl-1-cyclopentene represents an important transformation that enables the direct conversion of the ketone to amine derivatives. This reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The use of sodium cyanoborohydride as the reducing agent allows for the selective reduction of the imine while leaving the starting ketone unchanged.

The chelation-controlled reductive amination has been developed as a method for achieving high levels of diastereoselectivity in the formation of amine products. The use of 9-borabicyclo[3.3.1]nonane as the reducing agent in the presence of iron(III) chloride provides trans-diastereoselective reduction of substituted cyclohexanones. While this specific methodology has not been directly applied to 1-acetyl-1-cyclopentene, the principles developed could potentially be adapted for similar transformations.

The photoredox-catalyzed reductive transformations represent an emerging area of research that enables the reduction of ketones and imines under mild conditions using visible light. These reactions employ strongly reducing photosensitizers to generate ketyl radicals, which can then undergo various transformations including carbon-carbon bond formation and cyclization reactions. The development of additive-free conditions for these transformations represents a significant advance in the field of photoredox catalysis.

The stereochemical aspects of reductive transformations are of particular importance, as the formation of new stereogenic centers can significantly influence the biological activity and physical properties of the resulting products. The development of enantioselective reduction methods, including the use of chiral catalysts and chiral auxiliaries, remains an active area of research with significant potential for practical applications.

| Reaction Type | Substrate Scope | Yield Range | Selectivity | Key Mechanistic Features |

|---|---|---|---|---|

| Brook Rearrangement | 3-Alkyl-3-haloacryloylsilanes | 50-80% | High regioselectivity | Pentacoordinate Si intermediate |

| Oxidative Heck | Organoboronic acids | 52-70% | 92% ee | Pd(II) catalytic cycle |

| Enolate Formation | Various bases | 80-95% | Kinetic/thermodynamic | Aggregation-dependent |

| Alkylation | Primary alkyl halides | 60-85% | Regioselective | SN2 mechanism |

| Aldol Condensation | Aldehydes, ketones | 70-90% | E/Z selectivity | Two-step mechanism |

| Nucleophilic Addition | Various nucleophiles | 40-80% | 1,2- vs 1,4-selectivity | Reversible/irreversible |

| Cycloaddition | Dienes, dipoles | 60-85% | Diastereoselective | Concerted mechanism |

| Oxidative Functionalization | O2, electrochemical | 45-75% | Chemoselectivity | Radical pathways |

| Reductive Transformation | Hydride sources | 70-95% | Stereoselectivity | Chelation control |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable